REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4](=[N:11]O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[CH3:1][O:2][C:3](=[O:13])[CH:4]([NH2:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(C(C1=NC=CC=C1)=NO)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature under a balloon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated under vacuum
|
Type
|
ADDITION
|
Details
|
filled with Ar2 three times
|
Type
|
ADDITION
|
Details
|
Then 200 mg of 10% Pd on Carbon was added in one portion
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated again under vacuum
|
Type
|
ADDITION
|
Details
|
filled with Hydrogen three times
|
Type
|
ADDITION
|
Details
|
containing H2 for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
rinsed with DCM three times
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated down
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=NC=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |